![molecular formula C25H26N5.CH3O4S<br>C26H29N5O4S B14451941 3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate CAS No. 73019-04-2](/img/structure/B14451941.png)
3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an indolium core, which is a nitrogen-containing heterocycle, and a phenylazo group, which is a functional group containing a nitrogen-nitrogen double bond attached to a phenyl ring. The methyl sulfate group adds to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl[4-(phenylazo)phenyl]hydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then treated with methyl sulfate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of indolium oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted indolium derivatives.
Scientific Research Applications
3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of biological processes involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate involves its interaction with molecular targets through its functional groups. The indolium core can interact with biological macromolecules, while the phenylazo group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
- 3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate
Uniqueness
What sets 3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate apart from similar compounds is its unique combination of an indolium core and a phenylazo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73019-04-2 |
|---|---|
Molecular Formula |
C25H26N5.CH3O4S C26H29N5O4S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-methyl-4-phenyldiazenyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C25H26N5.CH4O4S/c1-25(2)22-12-8-9-13-23(22)29(3)24(25)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19;1-5-6(2,3)4/h5-18H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZHQCIGBHULHDOR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


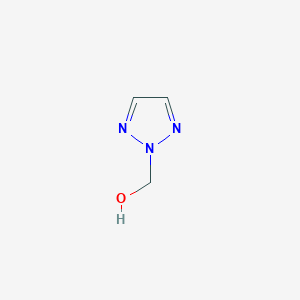
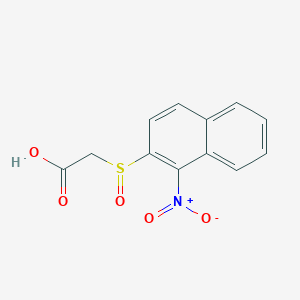
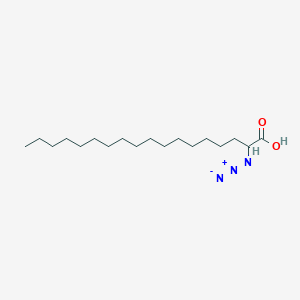
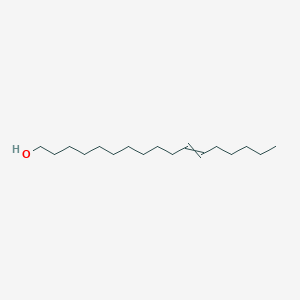
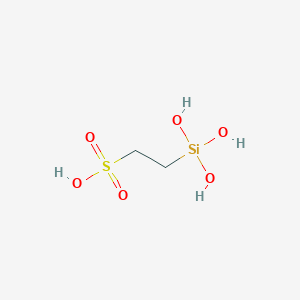
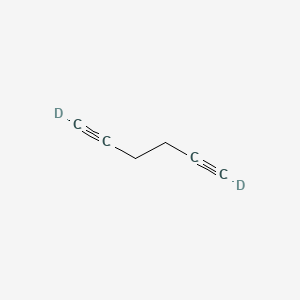

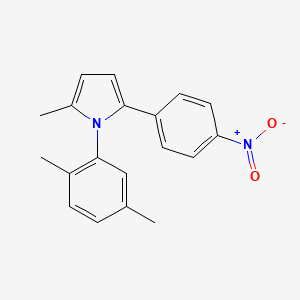
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
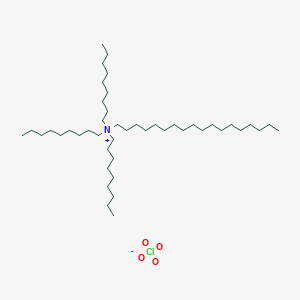
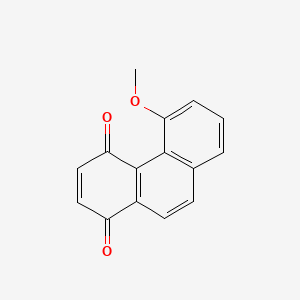

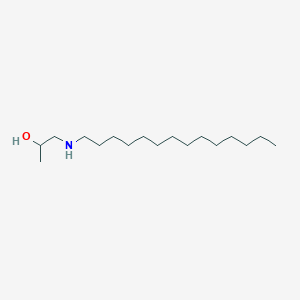
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
